molecular formula C14H18N4O2 B2527076 Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester CAS No. 1870901-39-5

Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester

Cat. No. B2527076
CAS RN: 1870901-39-5
M. Wt: 274.324
InChI Key: RCONOSRGEQSAKL-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Intermediate in the Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Boc-Protected Anilines

The compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the field of organic chemistry, as it allows for the protection of the amine group during reactions, which can then be removed afterwards to yield the desired product.

Synthesis of Tetrasubstituted Pyrroles

It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in medicinal chemistry and are found in many biologically active compounds.

Use as a Chemical Reagent

The compound is used as a chemical reagent and organic building block . This makes it a versatile tool in various chemical synthesis processes.

Preparation of Other Carbamic Acids

The term “carbamic acid” is also used generically for any compounds of the form RR’NCOOH, where R and R’ are organic groups or hydrogen . Therefore, this compound could potentially be used in the preparation of other carbamic acids.

properties

IUPAC Name

tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11-8-12(15)18-17-11/h4-8H,1-3H3,(H,16,19)(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONOSRGEQSAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate

CAS RN

1870901-39-5
Record name tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
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